Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl substituent, and a fluorinated cyclobutane ring. The compound has garnered attention for its potential applications in drug development, particularly as a building block in the synthesis of pharmaceutical agents.
The compound is cataloged under the CAS number 2287340-89-8 and has a molecular formula of C10H19FN2O2. Its molecular weight is approximately 218.2685 g/mol . It falls under the classification of carbamates, which are esters of carbamic acid and are known for their biological activity, including applications as insecticides and pharmaceuticals.
The synthesis of tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate typically involves multi-step reactions that may include the following:
These synthetic routes are essential for producing the compound in sufficient purity and yield for further applications.
The molecular structure of tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate features several key components:
The structural representation can be described using its SMILES notation: NC[C@]1(F)C[C@H](C1)NC(=O)OC(C)(C)C
, indicating the stereochemistry at specific chiral centers .
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate primarily revolves around its interaction with biological targets:
Quantitative data on binding affinities or inhibitory constants would be necessary to fully elucidate its mechanism of action.
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate has promising applications in various scientific fields:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4